

Application Note: Spectrophotometric Determination of pH using Bromocresol Green

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Compound of Interest		
Compound Name:	Bromocresol green sodium	
Cat. No.:	B1290564	Get Quote

Introduction

Bromocresol green (BCG) is a sulfonephthalein dye that serves as a pH indicator, widely utilized in various scientific and industrial applications, including microbiological growth media, acid-base titrations, and the colorimetric estimation of serum albumin.[1][2][3] The compound exhibits a distinct color change from yellow in acidic solutions to blue in basic solutions over a pH range of 3.8 to 5.4.[3][4][5] This property is attributed to the structural transformation of the dye molecule with changes in hydrogen ion concentration. The acidic form (HIn) is yellow, while the basic, deprotonated form (In²⁻) is blue.[1] The equilibrium between these two forms allows for the spectrophotometric determination of pH.

This application note provides a detailed protocol for the accurate determination of pH in aqueous solutions using bromocresol green and a spectrophotometer. The method is based on the linear relationship between the absorbance of the indicator and the concentration of its acidic and basic forms, as described by the Beer-Lambert law.

Principle

The acid dissociation constant (pKa) of bromocresol green is approximately 4.8.[1] The pH of a solution containing the indicator can be determined by measuring the absorbance at the wavelengths of maximum absorbance for the acidic and basic forms. The Henderson-Hasselbalch equation can then be applied to calculate the pH:

$$pH = pKa + log ([ln^{2-}] / [Hln])$$



Where [In^{2–}] and [HIn] are the molar concentrations of the basic and acidic forms of bromocresol green, respectively. The ratio of these concentrations can be determined from spectrophotometric measurements.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of pH using bromocresol green.

Parameter	Value	Reference
рКа	4.7 - 4.9	[1][4][6]
pH Range for Color Change	3.8 - 5.4	[2][4][7]
λmax (Acidic form, HIn)	~435 nm	[8]
λmax (Basic form, In²-)	~615 nm	[8]
Isobestic Point	~515 nm	[1]
Color (Acidic)	Yellow	[1][4]
Color (Basic)	Blue	[1][4]

Experimental Protocols

1. Preparation of Reagents

- Bromocresol Green Stock Solution (0.04% w/v): Accurately weigh 40.0 mg of the sodium salt of bromocresol green and dissolve it in deionized water. Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly.
- 0.1 M HCl Solution: Prepare by diluting a concentrated HCl solution.
- 0.1 M NaOH Solution: Prepare by dissolving the appropriate amount of solid NaOH in deionized water.
- Buffer Solutions (for calibration, optional): Prepare a series of buffer solutions with known pH values spanning the range of 3.8 to 5.4.



2. Determination of Absorption Spectra of Acidic and Basic Forms

This step is crucial for identifying the wavelengths of maximum absorbance (λ max) for both the acidic (HIn) and basic (In²⁻) forms of bromocresol green.

- Acidic Form (HIn):
 - Pipette 10.0 mL of the bromocresol green stock solution into a 50 mL volumetric flask.
 - Add 25 mL of 0.1 M HCl solution.
 - Dilute to the mark with deionized water and mix well. The solution should appear yellow.
- Basic Form (In²⁻):
 - Pipette 10.0 mL of the bromocresol green stock solution into a 50 mL volumetric flask.
 - Add 25 mL of 0.1 M NaOH solution.
 - Dilute to the mark with deionized water and mix well. The solution should appear blue.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to scan a wavelength range of 400 nm to 700 nm.
 - Use deionized water as a blank to zero the instrument.
 - Measure the absorbance spectra of both the acidic and basic solutions.
 - Identify the λ max for the acidic form (λ _acid) and the basic form (λ _base).
- 3. Measurement of pH of an Unknown Sample
- Sample Preparation:
 - Pipette 10.0 mL of the bromocresol green stock solution into a 50 mL volumetric flask.
 - Add a known volume of the unknown sample (e.g., 25 mL).



- Dilute to the mark with deionized water and mix well.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to the predetermined λ _acid and λ _base.
 - Use a blank containing the unknown sample diluted in the same proportion with deionized water (without the indicator) to zero the instrument. This corrects for any background absorbance from the sample itself.
 - Measure the absorbance of the prepared sample solution at both λ _acid and λ _base.
- 4. Data Analysis and pH Calculation

The pH of the unknown sample can be calculated using the following equation, which is derived from the Beer-Lambert law and the Henderson-Hasselbalch equation:

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pH = pKa + log [(A_sample(\lambda_base) * \epsilon_HIn(\lambda_base) - A_sample(\lambda_acid) * \epsilon_In(\lambda_base)) / (A_sample(\lambda_acid) * \epsilon_In(\lambda_acid) - A_sample(\lambda_base) * \epsilon_HIn(\lambda_acid))]
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Where:

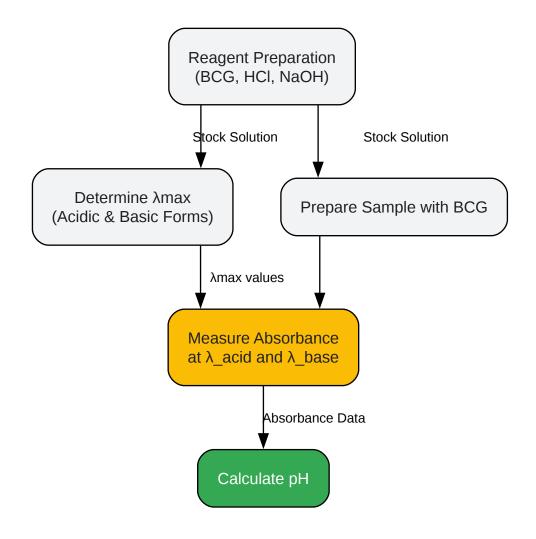
- A sample(λ) is the absorbance of the sample at a given wavelength.
- ε HIn(λ) is the molar absorptivity of the acidic form at a given wavelength.
- ε In(λ) is the molar absorptivity of the basic form at a given wavelength.

The molar absorptivities (ϵ) can be determined from the absorbance measurements of the fully acidic and fully basic solutions prepared in step 2, provided the concentration of the indicator is known.

Visualizations

Experimental Workflow Diagram

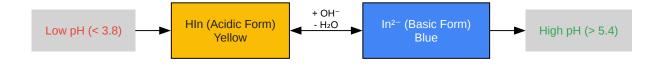




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Caption: Workflow for spectrophotometric pH determination.

Logical Relationship of Bromocresol Green Forms and pH



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Caption: Equilibrium between acidic and basic forms of BCG.



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